molecular formula C29H32FNO3 B3037612 (E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate CAS No. 503559-76-0

(E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate

Cat. No. B3037612
CAS RN: 503559-76-0
M. Wt: 461.6 g/mol
InChI Key: QWTRYAHNNFYENI-YRNVUSSQSA-N
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Description

(E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate is a useful research compound. Its molecular formula is C29H32FNO3 and its molecular weight is 461.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Activities

Research by Deshmukh, Patil, and Shripanavar (2012) demonstrates that derivatives of nicotinic acid, including (E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate, show significant insecticidal activity. These compounds were synthesized and tested against various insects like Green peach aphid, American bollworm, and Maize weevil, revealing promising results in controlling these pests [Deshmukh, Patil, & Shripanavar, 2012].

Chromatographic Analysis

Pyka and Klimczok (2007) investigated the separation effect of nicotinic acid derivatives, including (E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate, using densitometry. They focused on the evaluation of the separation factors and resolution in chromatographic bands, highlighting the substance's behavior in different chromatographic conditions. This research contributes significantly to analytical chemistry, particularly in the analysis of complex mixtures [Pyka & Klimczok, 2007].

Chemical Stability Studies

Parys and Pyka (2010) conducted a study on the chemical stability of nicotinic acid and its esters, including (E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate, when heated on silica gel. This research is pivotal in understanding the stability of these compounds under various conditions, which is crucial for their storage and application in different scientific fields [Parys & Pyka, 2010].

Lipophilicity Studies

Another study by Parys and Pyka (2010) investigated the influence of pH water on the lipophilicity of nicotinic acid derivatives. They determined the lipophilicity parameters of the compounds, correlating them with experimental partition coefficients. This research provides valuable insights into the physicochemical properties of these compounds, which are important for their application in drug design and other chemical processes [Parys & Pyka, 2010].

Synthesis of Aliphatic Compounds

Donnelly, Thomas, and Fielding (2004) worked on synthesizing aliphatic compounds using derivatives similar to (E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate. Their work contributes to the development of new synthetic methods in organic chemistry, enhancing the synthesis of complex organic compounds [Donnelly, Thomas, & Fielding, 2004].

properties

IUPAC Name

methyl 4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-[(E)-prop-1-enyl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32FNO3/c1-7-11-23-25(26(29(32)33-6)28(19(4)5)31-27(23)18(2)3)22-15-14-21(30)16-24(22)34-17-20-12-9-8-10-13-20/h7-16,18-19H,17H2,1-6H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTRYAHNNFYENI-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C(=O)OC)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=C(N=C1C(C)C)C(C)C)C(=O)OC)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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